Cas no 23600-89-7 (Ethanone, 1-[4-[(4-methylphenyl)amino]phenyl]-)
23600-89-7 structure
Product Name:Ethanone, 1-[4-[(4-methylphenyl)amino]phenyl]-
CAS No:23600-89-7
MF:C15H15NO
MW:225.285703897476
CID:1419228
PubChem ID:10489383
Update Time:2025-04-20
Ethanone, 1-[4-[(4-methylphenyl)amino]phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-[4-[(4-methylphenyl)amino]phenyl]-
- SCHEMBL5608717
- AKOS002289221
- 23600-89-7
- 1-(4-(p-Tolylamino)phenyl)ethan-1-one
-
- Inchi: 1S/C15H15NO/c1-11-3-7-14(8-4-11)16-15-9-5-13(6-10-15)12(2)17/h3-10,16H,1-2H3
- InChI Key: FTQPFKCUXRHZMW-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC(=CC=1)NC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 225.11545
- Monoisotopic Mass: 225.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
Ethanone, 1-[4-[(4-methylphenyl)amino]phenyl]- Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
23600-89-7 (Ethanone, 1-[4-[(4-methylphenyl)amino]phenyl]-) Related Products
- 17687-47-7(1-[4-(methylamino)phenyl]ethanone)
- 530-44-9(4-(Dimethylamino)benzophenone)
- 2124-31-4(4'-Dimethylaminoacetophenone)
- 90-94-8(4,4'-Bis(dimethylamino)benzophenone)
- 1756-32-7( )
- 3708-39-2(4,4'-Bis(methylamino)benzophenone)
- 23699-65-2(1-(3-(Phenylamino)phenyl)ethanone)
- 18992-80-8(1-[3-(dimethylamino)phenyl]ethan-1-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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